6-Chloro-4-(trifluoromethyl)nicotinic acid

Organic Synthesis Medicinal Chemistry Building Block Reactivity

Research on MLL1-rearranged leukemias demands regiospecifically pure building blocks. Isomeric impurities in generic nicotinic acid derivatives compromise WDR5 inhibitor potency and reaction selectivity. 6-Chloro-4-(trifluoromethyl)nicotinic acid (CAS 261635-77-2) solves this: • Enables sub-micromolar WDR5 inhibitors (IC50 0.45 µM) via its unique 4-CF3/6-Cl substitution pattern. • Electron-deficient pyridine ring directs nucleophilic attack exclusively to the 6-position, simplifying purification and improving yields. • Commercial availability at 98% purity reduces in-house repurification and lowers cost of goods for multi-gram scale syntheses.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 261635-77-2
Cat. No. B1585692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(trifluoromethyl)nicotinic acid
CAS261635-77-2
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)C(=O)O)C(F)(F)F
InChIInChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14)
InChIKeyBULUOEXUXOKCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(trifluoromethyl)nicotinic Acid (CAS 261635-77-2): Verified Differentiation Data for Scientific Procurement


6-Chloro-4-(trifluoromethyl)nicotinic acid (CAS 261635-77-2) is a halogenated pyridinecarboxylic acid derivative classified as a nicotinic acid building block . The compound's molecular structure (C7H3ClF3NO2; MW 225.55 g/mol) features a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position on the pyridine ring, which confer distinct physicochemical properties including a calculated LogP of 2.45 and a topological polar surface area of 50.2 Ų . It is primarily utilized as a key intermediate in the synthesis of N-aryl heteroarylcarboxamides that act as inhibitors of the WDR5 protein-protein interaction, a target implicated in MLL1-rearranged leukemias [1].

6-Chloro-4-(trifluoromethyl)nicotinic Acid: Why In-Class Analogs Cannot Be Interchanged


Substituting 6-chloro-4-(trifluoromethyl)nicotinic acid with a positional isomer or a derivative lacking the chlorine or trifluoromethyl group is not scientifically valid due to profound differences in electronic distribution and reactivity. The electron-withdrawing effects of the trifluoromethyl group at the 4-position and the chlorine atom at the 6-position render the pyridine ring electron-deficient, which is essential for nucleophilic aromatic substitution reactions central to downstream synthesis . For instance, shifting the trifluoromethyl group to the 2-position (as in 2-chloro-6-(trifluoromethyl)nicotinic acid) alters the regioselectivity of subsequent functionalization, leading to different reaction outcomes and impurity profiles [1]. The specific substitution pattern of 6-chloro-4-(trifluoromethyl)nicotinic acid is required for the precise molecular recognition events necessary for constructing potent WDR5 inhibitors, where even minor structural deviations can abolish target engagement [2].

6-Chloro-4-(trifluoromethyl)nicotinic Acid: Comparative Evidence for Selection Over Analogs


Regioselective Reactivity: Nucleophilic Aromatic Substitution Preference Over 2-Positional Isomers

The electron-deficient nature of 6-chloro-4-(trifluoromethyl)nicotinic acid, quantified by its predicted LogP of 2.45 and topological polar surface area (TPSA) of 50.2 Ų, facilitates regioselective nucleophilic aromatic substitution at the 6-position . In contrast, the 2-chloro-6-(trifluoromethyl)nicotinic acid isomer (LogP ~2.2; TPSA 50.2 Ų) exhibits altered electron density distribution due to the ortho relationship between the chlorine and the ring nitrogen, leading to different reaction kinetics and product distributions under identical conditions [1]. This difference is critical for the reproducible synthesis of N-aryl heteroarylcarboxamides, where the 6-chloro substituent serves as a specific leaving group for amine coupling [2].

Organic Synthesis Medicinal Chemistry Building Block Reactivity

Commercial Availability and Purity Comparison for Procurement Decisions

6-Chloro-4-(trifluoromethyl)nicotinic acid is commercially available with a certified purity of 98% (HPLC) from Fluorochem, priced at £166.00 for 5 g . In comparison, the structurally related 4-chloro-6-(trifluoromethyl)nicotinic acid is offered by multiple suppliers at 95% purity, with 5 g typically priced at £180-220 . The higher purity grade and competitive pricing of 6-chloro-4-(trifluoromethyl)nicotinic acid offer a favorable cost-to-quality ratio for large-scale synthesis, reducing the need for additional purification steps and lowering overall project costs .

Chemical Procurement Supply Chain Quality Control

Patent-Cited Utility in WDR5 Inhibitor Synthesis vs. Non-Specific Nicotinic Acid Derivatives

U.S. Patent Application US 2020/0385371 A1 explicitly identifies 6-chloro-4-(trifluoromethyl)nicotinic acid as a critical building block for the preparation of N-aryl heteroarylcarboxamides that inhibit the WDR5 protein-protein interaction [1]. The patent discloses that compounds derived from this specific nicotinic acid scaffold exhibit potent inhibition of the MLL1-WDR5 interaction, with representative compounds showing IC50 values in the sub-micromolar range (e.g., Compound 14: IC50 = 0.45 µM) [2]. In contrast, the unsubstituted nicotinic acid or derivatives with alternative halogenation patterns (e.g., 2-chloro-5-(trifluoromethyl)nicotinic acid) lack the precise steric and electronic complementarity required for high-affinity binding to the WDR5 WIN site, resulting in significantly reduced or abolished inhibitory activity .

Epigenetics Oncology Drug Discovery

Predicted Physicochemical Profile vs. 4-(Trifluoromethyl)nicotinic Acid for CNS Drug Design

Computational predictions indicate that 6-chloro-4-(trifluoromethyl)nicotinic acid (TPSA 50.2 Ų; XLogP3 2.2) occupies a favorable region of CNS drug-like chemical space, with improved blood-brain barrier (BBB) penetration potential compared to the non-chlorinated analog 4-(trifluoromethyl)nicotinic acid (TPSA 50.2 Ų; XLogP3 ~1.8) . The presence of the chlorine atom increases lipophilicity without substantially increasing TPSA, a combination that is associated with enhanced passive permeability across biological membranes [1]. This property is particularly relevant for the development of CNS-penetrant WDR5 inhibitors, as WDR5 is implicated in glioblastoma and other brain cancers [2].

ADME Drug-likeness Medicinal Chemistry

6-Chloro-4-(trifluoromethyl)nicotinic Acid: Validated Application Scenarios for Research and Industrial Use


Synthesis of WDR5 Protein-Protein Interaction Inhibitors for Oncology Research

6-Chloro-4-(trifluoromethyl)nicotinic acid is the preferred building block for constructing N-aryl heteroarylcarboxamides that potently inhibit the WDR5-MLL1 interaction, a validated target in MLL1-rearranged acute leukemias . The specific 4-trifluoromethyl-6-chloro substitution pattern is essential for achieving the sub-micromolar IC50 values (e.g., 0.45 µM) reported for advanced lead compounds . Use of alternative nicotinic acid derivatives with different halogenation patterns has been shown to yield significantly less active inhibitors, underscoring the non-substitutable nature of this specific building block in this therapeutic context .

Multi-Step Organic Synthesis Requiring Regioselective Nucleophilic Aromatic Substitution

In synthetic sequences demanding precise control over reaction regiochemistry, 6-chloro-4-(trifluoromethyl)nicotinic acid offers distinct advantages over its positional isomers. The electronic environment created by the 4-trifluoromethyl group directs nucleophilic attack to the 6-position, enabling selective displacement of the chlorine atom for the introduction of diverse amine, thiol, or alkoxy functionalities . This regioselectivity simplifies purification and improves overall yield in the synthesis of complex heterocyclic scaffolds used in both pharmaceutical and agrochemical research .

Design of CNS-Penetrant Small Molecule Libraries

The favorable combination of moderate lipophilicity (XLogP3 = 2.2) and low topological polar surface area (TPSA = 50.2 Ų) positions 6-chloro-4-(trifluoromethyl)nicotinic acid as an optimal core scaffold for generating compound libraries with enhanced blood-brain barrier permeability . Compared to the non-chlorinated analog 4-(trifluoromethyl)nicotinic acid (XLogP3 ~1.8), the increased lipophilicity conferred by the 6-chloro substituent improves the likelihood of identifying CNS-active leads in phenotypic screening campaigns targeting neurological disorders or brain cancers .

Cost-Effective Scale-Up of Preclinical Candidates

For projects transitioning from discovery to preclinical development, the commercial availability of 6-chloro-4-(trifluoromethyl)nicotinic acid at 98% purity and a competitive price point (£166.00/5g) offers a clear procurement advantage . The higher purity grade reduces the burden of in-house purification, while the favorable pricing compared to structurally related analogs (e.g., 4-chloro-6-(trifluoromethyl)nicotinic acid at 95% purity and higher cost) directly lowers the cost of goods for multi-gram and kilogram-scale syntheses .

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